N-(2,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Description
N-(2,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Agents
Compounds with triazine derivatives have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents. For example, novel heterocyclic compounds derived from visnaginone and khellinone were studied for their cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities, demonstrating significant potential in this area (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Properties
Research on triazine derivatives also includes the exploration of their anticancer properties. The synthesis and biological evaluation of novel compounds often aim to identify selective and potent inhibitors against various cancer cell lines. For instance, the synthesis of 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and their antimicrobial activities highlight the potential for developing new therapeutic agents with cytotoxic properties against specific cancer cells (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Corrosion Inhibition
Triazine derivatives have been investigated for their role in corrosion inhibition, particularly in the protection of metals in acidic environments. This application is crucial in industries where metal longevity is vital. The study on the corrosion inhibition of N80 steel in acidic medium by triazine derivatives demonstrates the effectiveness of these compounds in significantly reducing corrosion rates, making them valuable in industrial applications (Yadav, Kumar, Tiwari, Bahadur, & Ebenso, 2015).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-4-32-18-9-7-17(8-10-18)26-11-12-27-21(30)22(31)28(25-23(26)27)14-20(29)24-19-13-15(2)5-6-16(19)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFJHBPASMPRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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